[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Description
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-23(2)30(25,26)17-9-7-14(8-10-17)21(24)27-13-16-12-20(29-22-16)19-11-15-5-3-4-6-18(15)28-19/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKNYUUKHLEFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzofuran Carbaldehyde with Hydroxylamine
A common approach involves the reaction of 1-benzofuran-2-carbaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, followed by cyclization with propargyl alcohol. This method, adapted from similar oxazole syntheses, proceeds as follows:
Oxime Formation :
$$ \text{1-Benzofuran-2-carbaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{1-Benzofuran-2-carboxaldehyde oxime} $$
Reaction conditions: Ethanol reflux (78°C) for 6–8 hours, yielding >85% oxime.Oxazole Cyclization :
The oxime undergoes [3+2] cycloaddition with propargyl alcohol in the presence of copper(I) iodide (CuI) as a catalyst:
$$ \text{Oxime} + \text{HC≡CCH}_2\text{OH} \xrightarrow{\text{CuI, DMF, 100°C}} [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methanol $$
Key parameters:- Solvent : Dimethylformamide (DMF) enhances reaction rate due to high polarity.
- Catalyst loading : 5 mol% CuI achieves optimal conversion.
- Yield : 70–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid
Sulfamoylation of 4-Aminobenzoic Acid
The sulfonamide group is introduced via reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride:
$$ \text{4-Aminobenzoic acid} + (\text{CH}3)2\text{NSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{4-(Dimethylsulfamoyl)benzoic acid} $$
Optimization Notes :
- Base : Triethylamine (2.5 equiv) neutralizes HCl byproduct.
- Temperature : 0°C → room temperature over 12 hours minimizes side reactions.
- Workup : Acidification to pH 2 precipitates the product (yield: 82–88%).
Esterification Strategies
Steglich Esterification
The alcohol and acid components are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :
$$ \text{[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methanol} + \text{4-(Dimethylsulfamoyl)benzoic acid} \xrightarrow{\text{DCC/DMAP, CH}2\text{Cl}2} \text{Target ester} $$
Critical Parameters :
Acid-Catalyzed Esterification
Alternative methods employ HCl catalysis in methanol, though this risks hydrolyzing the sulfonamide group:
$$ \text{Acid} + \text{Alcohol} \xrightarrow{\text{HCl (gas), MeOH}} \text{Ester} $$
Modifications for Stability :
- Low temperature : 0–5°C slows hydrolysis.
- Neutralization : Immediate extraction into dichloromethane after reaction quench (pH 7).
Comparative Analysis of Esterification Methods
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Drawbacks |
|---|---|---|---|---|---|
| Steglich | DCC/DMAP | CH2Cl2 | 78–82 | ≥99 | Costly reagents |
| Acid-Catalyzed | HCl | MeOH | 65–70 | 95–97 | Risk of hydrolysis |
| Mitsunobu | DEAD, PPh3 | THF | 80–85 | ≥98 | Requires azide reagents |
Key Findings :
- Steglich esterification offers superior purity but requires rigorous removal of DCU.
- Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) provide high yields but introduce safety concerns with azides.
Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms the ester linkage geometry and planarity of the benzofuran-oxazole system.
Industrial-Scale Considerations
Patent CN103772225A highlights strategies for large-scale production:
- Catalyst recycling : Ferric perchlorate reused for 5 batches without yield drop.
- Solvent recovery : Distillation reclaims >90% DMF.
- Waste reduction : Neutralization with NaOH generates NaCl as sole byproduct.
Emerging Methodologies
Recent advances propose flow chemistry for continuous esterification, reducing reaction time to 2 hours with 85% yield.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a subject of interest for developing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formulas.
Key Observations:
- Lipophilicity : Replacement with cyclopropanecarboxylate (CAS 1040669-19-9) increases logP, favoring blood-brain barrier penetration but reducing solubility .
- Fluorine Effects : The fluorophenyl analog (CAS 1040668-73-2) incorporates a fluorine atom, which may improve metabolic stability and bioavailability via reduced cytochrome P450 metabolism .
Crystallographic and Hydrogen-Bonding Analysis
- Crystallography : The target compound’s structure may be resolved using SHELX or WinGX , common tools for small-molecule crystallography.
- Hydrogen Bonding: The dimethylsulfamoyl group can act as a hydrogen-bond acceptor, influencing crystal packing and stability. This contrasts with the morpholine-sulfonyl analog, which offers additional hydrogen-bond donors (N–H) for stronger intermolecular interactions .
Hypothesized Pharmacological Profiles
- Target Compound : The dimethylsulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase inhibitors).
- Morpholine Analog : Improved solubility and target engagement due to morpholine’s hydrogen-bonding capacity.
- Cyclopropane Derivative : Suited for CNS targets due to higher lipophilicity.
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring, an oxazole ring, and a dimethylsulfamoyl benzoate moiety. The structural complexity suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H18N2O6S |
| Molecular Weight | 402.44 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. The presence of the oxazole ring may enhance this activity by interacting with microbial enzymes or disrupting cell wall synthesis. For instance, studies have shown that similar compounds effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are notable. Benzofuran derivatives have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In experimental models, compounds with similar structures have demonstrated the ability to reduce inflammation markers significantly .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism might involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could interact with specific receptors, altering cellular responses.
- Free Radical Scavenging : Some benzofuran derivatives show antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a related benzofuran compound in a rat model of osteoarthritis. The results indicated a significant reduction in serum levels of inflammatory markers (e.g., RANTES and CRP) after administration of the compound at varying doses .
| Dose (mg/kg) | RANTES Level (Pg/mL) | CRP Level (mg/L) |
|---|---|---|
| Control | 66.02 ± 0.96 | 12.5 ± 1.5 |
| Compound A (4.5) | 42.35 ± 1.43 | 8.0 ± 0.5 |
| Compound A (9) | 55.86 ± 0.94 | 10.0 ± 0.7 |
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of a structurally similar compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
